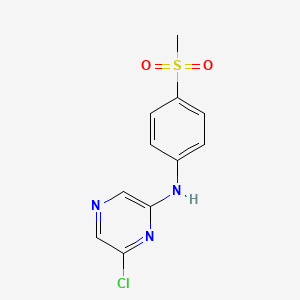

6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine

Cat. No. B8388318

M. Wt: 283.73 g/mol

InChI Key: KUVZTXJLEOMCSQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

2,6-dichloropyrazine (287 mg, 1.93 mmol), 4-(methylsulfonyl)aniline (330 mg, 1.93 mmol), diacetoxypalladium (43.3 mg, 0.19 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (120 mg, 0.19 mmol) and cesium carbonate (690 mg, 2.12 mmol) in 1,4-dioxane (2 mL) were degazed and stirred at 90 °C for 16 hours under nitrogen. The reaction mixture was evaporated to dryness and was purified by preparative HPLC using a Waters SunFire reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length, flow rate of 40 ml / minute) and decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The fractions containing the desired compound were evaporated to dryness to afford 6-chloro-N-(4-(methylsulfonyl)phenyl)pyrazin-2-amine (120 mg, 21.95 %) as a yellow solid.

Name

C(=O)([O-])[O-].[Cs+].[Cs+]

Quantity

0.00212 mol

Type

reagent

Reaction Step One

Quantity

0.000193 mol

Type

catalyst

Reaction Step Five

Yield

21.95%

Identifiers

|

CUSTOM

|

380

|

reaction index

|

NAME

|

0.0 [Unassigned] Unrecognized

|

reaction type

|

Inputs

Step One

|

Name

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Quantity

|

0.00212 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.002 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00193 mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)C1=CC=C(C=C1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0.00193 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(N=C(C=N1)Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0.000193 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

|

|

Name

|

|

|

Quantity

|

0.000193 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)C1=CC=C(C=C1)NC2=CN=CC(=N2)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 21.95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |